molecular formula C19H19N3O3S2 B2369330 2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide CAS No. 1172509-94-2

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide

Cat. No.: B2369330
CAS No.: 1172509-94-2
M. Wt: 401.5
InChI Key: JKLRPFZFVCBONG-UHFFFAOYSA-N
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Description

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiazole ring, a phenyl group substituted with a methylsulfonyl moiety, and a phenethylamine side chain. Its unique structure allows it to interact with various biological targets, making it a subject of research in drug development.

Mechanism of Action

Target of Action

The primary target of the compound, also known as 2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Some derivatives of this compound have also been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to reduced inflammation and pain. The release of NO by some derivatives of the compound may also influence other biochemical pathways, such as those involved in vasodilation and platelet aggregation .

Result of Action

The inhibition of COX-2 by the compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain. The release of NO by some derivatives of the compound may also help to decrease the side effects associated with selective COX-2 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group with a methylsulfonyl substituent is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Phenethylamine: The final step involves coupling the thiazole intermediate with phenethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with enzymes and receptors.

    Medicine: Potential therapeutic agent for inflammatory diseases and cancer due to its ability to inhibit specific enzymes.

    Industry: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another compound with a similar phenyl and methylsulfonyl moiety, known for its COX-2 inhibitory activity.

    4-((4,6-dimethylpyrimidin-2-ylamino)methylsulfonyl)phenylimino derivatives: Compounds with similar structural features and biological activities.

Uniqueness

2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide stands out due to its specific thiazole ring structure, which may confer unique binding properties and biological activities compared to other similar compounds. Its combination of a thiazole ring with a phenethylamine side chain is relatively uncommon, potentially offering distinct advantages in drug design.

Properties

IUPAC Name

2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLRPFZFVCBONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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